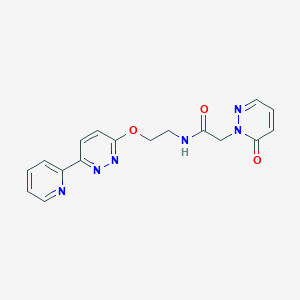
2-(6-oxopyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-oxopyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is an intricate organic compound characterized by its fused pyridazinyl and pyridinyl groups. Such structures are typically of interest due to their diverse biological activities and roles as intermediates in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized via multi-step reactions beginning from simple pyridazine and pyridine derivatives. Typical reaction routes involve:
Initial Condensation: : Reacting pyridazine with acetic anhydride under reflux conditions to introduce the acetyl group.
Nucleophilic Substitution: : Pyridine derivatives are often introduced via nucleophilic substitution in polar aprotic solvents like DMSO or DMF, using conditions such as elevated temperatures and the presence of a base like K₂CO₃.
Oxidation: : Achieved with reagents like PCC or KMnO₄ in controlled environments to ensure the formation of the desired 6-oxo functionality.
Industrial Production Methods
Industrially, the synthesis would scale up these reactions with modifications for continuous flow processing, optimizing yield, and purity. Techniques like continuous flow chemistry allow for better control over reaction conditions, reducing waste and increasing throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly on the pyridine rings, using agents like KMnO₄.
Reduction: : The pyridazine ring can be reduced using hydrogenation catalysts such as Pd/C under hydrogen atmosphere.
Substitution: : Halogenated derivatives of the compound can be synthesized via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, PCC.
Reducing Agents: : Pd/C, NaBH₄.
Solvents: : DMSO, DMF, acetonitrile.
Bases: : K₂CO₃, NaOH.
Major Products
Oxidized Derivatives: : Typically modified at the pyridine ring.
Reduced Derivatives: : Alterations primarily in the pyridazine ring structure.
Substituted Derivatives: : Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as intermediates in organic synthesis for the development of more complex molecules.
Studied for their interesting electronic properties due to the fused ring systems.
Biology
Investigated for their potential as enzyme inhibitors or modulators due to the pyridazine and pyridine moieties which are known to bind effectively to various biological targets.
Medicine
Potentially useful in the design of new pharmacologically active compounds. These fused ring systems can be mimics of naturally occurring bioactive molecules, leading to new therapeutics.
Industry
As ligands in coordination chemistry for catalysis.
As building blocks in material science for the design of new materials with specific electronic properties.
Mechanism of Action
The compound's effects are often mediated through its interaction with biological macromolecules:
Molecular Targets: : Enzymes, receptors with specific affinity to pyridazine and pyridine groups.
Pathways: : Can involve inhibition of enzymatic activity or modulation of receptor-ligand interactions, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyridazin-3-amine
6-(Pyridin-3-yl)pyridazin-3(2H)-one
N-(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl)-2-(pyridin-2-yl)pyridazin-3-amine
Uniqueness
Compared to these, 2-(6-oxopyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide offers a unique fusion of functional groups:
Enhanced Bioactivity: : Due to the specific arrangement of pyridazine and pyridine rings.
Versatility: : Acts as a more flexible intermediate in synthetic organic chemistry.
This in-depth dive should give you a thorough overview of the compound, its preparation, reactions, and applications. Happy learning!
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-15(12-23-17(25)5-3-9-20-23)19-10-11-26-16-7-6-14(21-22-16)13-4-1-2-8-18-13/h1-9H,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBOUAOTOPHNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2950416.png)
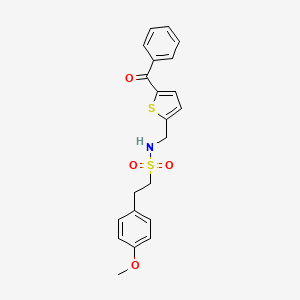
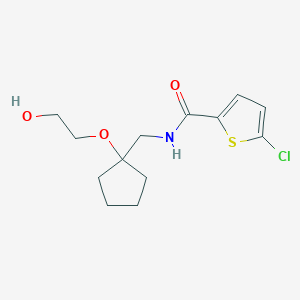
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2950419.png)
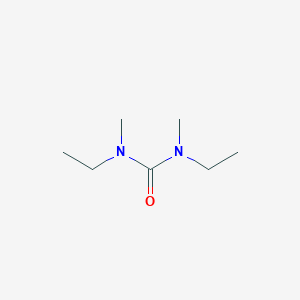
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide](/img/structure/B2950423.png)
![(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2950424.png)
![4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole](/img/structure/B2950426.png)
![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2950428.png)
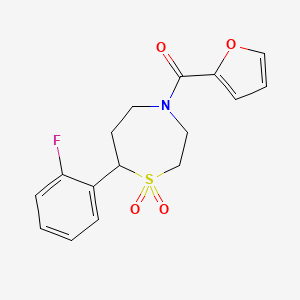

![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)
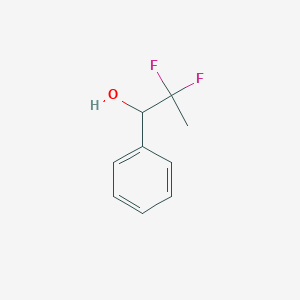
![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2950436.png)
